molecular formula C13H25BO4 B136390 (E)-2-(3,3-Diethoxyprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 153737-25-8

(E)-2-(3,3-Diethoxyprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B136390
M. Wt: 256.15 g/mol
InChI Key: ZXGPKUGXWIEUJA-MDZDMXLPSA-N
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Description

(E)-2-(3,3-Diethoxyprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (DETP) is a synthetic organic compound with a variety of applications in scientific research. It is a stable, colorless liquid at room temperature and pressure, and has a boiling point of 141.2°C and a melting point of -50°C. DETP is a versatile compound, with applications in organic synthesis, catalysis, and biochemistry.

Scientific Research Applications

Synthesis and Structural Analysis

  • The molecule has been utilized in the synthesis of various compounds, demonstrating its role in creating complex molecular structures. For instance, it was used in the preparation of a compound involving a reaction with 1-(hex-1-yn-1-yl­oxy)-3-methyl­benzene, highlighting its utility in forming dioxaborolane rings with twisted conformations on the C—C bond, as seen in the structure of 4,4,5,5-Tetra­methyl-2-[(Z)-1-(3-methyl­phenoxy)hex-1-en-2-yl]-1,3,2-dioxaborolane (Kaixiao Li et al., 2016).

Material Science and Polymer Chemistry

  • The dioxaborolane structure is integral in the development of deeply colored polymers, particularly in conjugated polymers containing isoDPP units. These polymers exhibit high solubility in organic solvents and have significant potential in various applications due to their optical properties (Irina Welterlich et al., 2012).
  • Moreover, the compound plays a crucial role in synthesizing luminescent polymers, especially in the creation of nanoparticles exhibiting high fluorescence quantum yields. This is particularly evident in the development of heterodifunctional polyfluorenes, which are used to create stable nanoparticles with bright fluorescence emission, crucial for numerous applications in material sciences (Christoph S. Fischer et al., 2013).

Organic Chemistry and Catalysis

  • The molecule has been applied in various organic synthesis pathways, particularly in the synthesis of vinylboronates through dehydrogenative borylation. This process is facilitated by catalytic amounts of specific metal complexes, demonstrating the compound's utility in creating regio- and stereodefined chemical structures (Miki Murata et al., 2002).
  • Additionally, it serves as a building block in various chemical syntheses, like the synthesis of 1-substituted (E)-buta-1,3-dienes, showing its versatility and importance in creating complex organic molecules with high chemoselectivity (Justyna Szudkowska‐Fratczak et al., 2014).

Biochemical and Medical Applications

  • In the biomedical field, derivatives of this molecule have been used in developing prodrugs for targeting iron sequestration in cells under oxidative stress. It indicates the molecule's potential in therapeutic applications, especially in managing diseases associated with oxidative stress (Qin Wang et al., 2018).

properties

IUPAC Name

2-[(E)-3,3-diethoxyprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25BO4/c1-7-15-11(16-8-2)9-10-14-17-12(3,4)13(5,6)18-14/h9-11H,7-8H2,1-6H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXGPKUGXWIEUJA-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(3,3-Diethoxyprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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